molecular formula C10H11NO4 B7838121 DL-2-methoxycarbonylphenylglycine

DL-2-methoxycarbonylphenylglycine

Cat. No.: B7838121
M. Wt: 209.20 g/mol
InChI Key: HDGRCAVADLYLFQ-UHFFFAOYSA-N
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Description

DL-2-Methoxycarbonylphenylglycine is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄ It is a derivative of phenylglycine, where the phenyl group is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-2-Methoxycarbonylphenylglycine can be synthesized through several methods. One common approach involves the reaction of phenylglycine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the esterification of the carboxylic acid group in phenylglycine with methanol, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: DL-2-Methoxycarbonylphenylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenylglycine derivatives.

Scientific Research Applications

DL-2-Methoxycarbonylphenylglycine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: this compound has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which DL-2-Methoxycarbonylphenylglycine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Phenylglycine

  • DL-2-Acetylphenylglycine

  • DL-2-Benzoylphenylglycine

Properties

IUPAC Name

2-amino-2-(2-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-5-3-2-4-6(7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGRCAVADLYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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